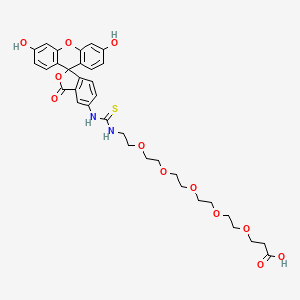

フルオレセイン-PEG5-酸

概要

説明

Fluorescein-PEG5-Acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a versatile molecular probe composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group . The fluorescein imparts strong fluorescence, while the PEG linker enhances solubility and reduces non-specific interactions .

Synthesis Analysis

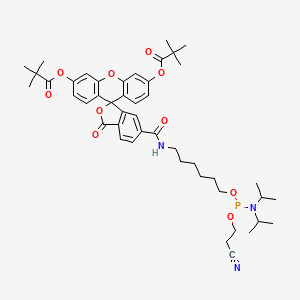

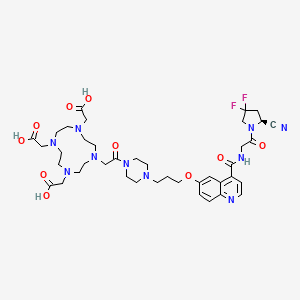

Fluorescein-PEG5-Acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of Fluorescein-PEG5-Acid is 698.74 and its chemical formula is C34H38N2O12S .Chemical Reactions Analysis

Fluorescent probes like Fluorescein-PEG5-Acid are fundamental techniques for nucleic acid analysis and quantification . They are used to accurately determine structural and conformational dynamics of DNA and RNA at the level of single nucleobases/base pairs, and to probe the interactions between nucleic acids with proteins .Physical And Chemical Properties Analysis

Fluorescein-PEG5-Acid is a xanthene dye with excitation/emission maximum 494/517 nm and a free terminal carboxyl acid . It is a versatile molecular probe, composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group .科学的研究の応用

生体医用アプリケーション

フルオレセイン-PEG5-酸などの蛍光プローブは、検出において感度が高く、選択性が高く、無毒であるため、生体医用アプリケーションに最適です {svg_1}. 細胞内の生体分子または分子活性を、蛍光シグナルを通じて検出できます {svg_2}.

環境モニタリング

フルオレセイン-PEG5-酸は、そのユニークな光学特性と高い感度により、環境モニタリングで使用できます {svg_3}. さまざまな環境要因を検出および監視するのに役立ちます。

食品の安全性

食品の安全性の分野では、フルオレセイン-PEG5-酸を使用して、有害物質または汚染物質を検出できます {svg_4}. その高い感度と選択性により、食品の安全性を確保するための信頼できるツールとなります。

4. 新しいプローブの設計と合成 新しい蛍光プローブの設計と合成は、ホットな研究トピックです {svg_5}. フルオレセイン-PEG5-酸は、その高い蛍光強度、良好な安定性、および低毒性により、新しいプローブの設計と合成のモデルとして役立ちます {svg_6}.

蛍光タンパク質研究

蛍光タンパク質(FP)は、豊富な蛍光スペクトルと光化学的特性を持ち、生物学的研究の幅広い用途を促進してきました {svg_7}. フルオレセイン-PEG5-酸は、これらのタンパク質の研究開発に使用できます {svg_8}.

抗体の開発

蛍光タンパク質の使用が増加するにつれて、これらのタンパク質を標的とする抗体も開発されてきました {svg_9}. フルオレセイン-PEG5-酸は、これらの抗体の開発、特にナノボディの開発に使用できます {svg_10}.

癌の診断と治療

フルオレセイン-PEG5-酸は、核酸プローブベースの蛍光センシングおよびイメージングの開発に使用でき、これは癌の診断と治療に適用されます {svg_11}.

薬物開発

フルオレセイン-PEG5-酸を薬物開発に使用することは、もう1つの潜在的な用途です。 特定の生体分子を標的とする新しい薬物の開発に使用できます {svg_12}.

作用機序

Target of Action

Fluorescein-PEG5-Acid is a versatile molecular probe composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group . The primary targets of Fluorescein-PEG5-Acid are primary amine groups. The terminal carboxylic acid of Fluorescein-PEG5-Acid can react with these primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Mode of Action

The interaction of Fluorescein-PEG5-Acid with its targets involves the formation of a stable amide bond between the terminal carboxylic acid of the compound and the primary amine groups of the target . This interaction results in changes at the molecular level, including alterations in the fluorescence parameters of the compound .

Biochemical Pathways

Fluorescein-PEG5-Acid, as a fluorescent probe, is intrinsically linked to cellular life since all metabolic pathways are implicated into ionic flows . The determination of local pH offers a unique and major opportunity to increase our understanding of biological systems . .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media . This property likely enhances the bioavailability of Fluorescein-PEG5-Acid, allowing it to effectively reach and interact with its targets.

Result of Action

The molecular and cellular effects of Fluorescein-PEG5-Acid’s action are primarily related to its fluorescence properties. The compound exhibits strong fluorescence, which can be used as a diagnostic tool in various fields of medicine . Upon photoactivation, Fluorescein-PEG5-Acid releases potentially toxic molecules, such as singlet oxygen . These molecules can affect physiological processes, leading to observable changes in cell viability and metabolism .

Action Environment

The action, efficacy, and stability of Fluorescein-PEG5-Acid can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the local pH . Additionally, the compound’s interaction with its targets can be influenced by the presence of activators such as EDC or HATU

Safety and Hazards

将来の方向性

Fluorescence-guided surgery (FGS) allows surgeons to have improved visualization of tumor tissue in the operating room, enabling maximal safe resection of malignant brain tumors . Over the past two decades, multiple fluorescent agents have been studied for FGS, including 5-aminolevulinic acid (5-ALA), fluorescein sodium, and indocyanine green (ICG) . The development of new fluorescein derivatives remains relevant since the properties of members of this family of probes perfectly fit with changes in pH around the neutral and physiological domains .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVBKXKXVSETJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

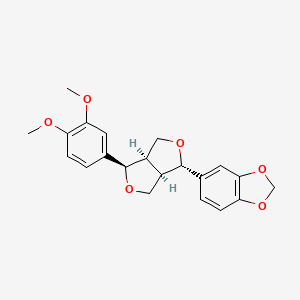

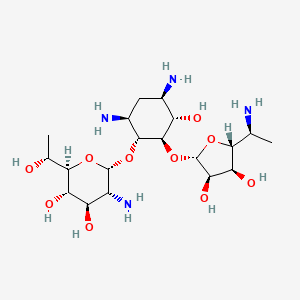

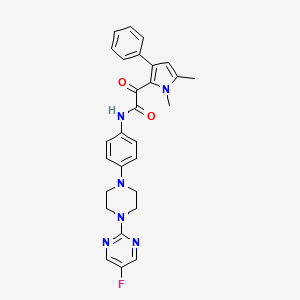

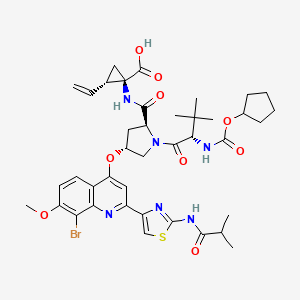

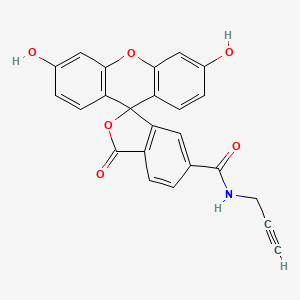

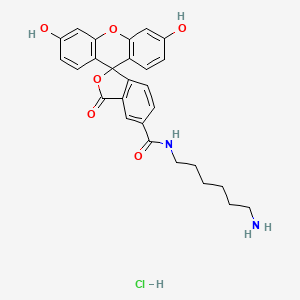

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)

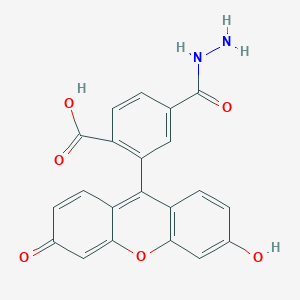

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)